molecular formula C14H22N2O3 B3002159 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol CAS No. 75375-23-4

1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol

Cat. No.: B3002159
CAS No.: 75375-23-4
M. Wt: 266.341
InChI Key: LOHBUGASUBABIT-UHFFFAOYSA-N
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Description

1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol is an organic compound that features a piperazine ring, a methoxyphenoxy group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol typically involves the reaction of 4-methoxyphenol with epichlorohydrin to form an intermediate, which is then reacted with piperazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as crystallization and chromatography are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, solvents like ethanol or methanol

Major Products Formed

Scientific Research Applications

1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can act as a binding site, while the methoxyphenoxy group can enhance the compound’s affinity for its target. This interaction can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Hydroxy-phenoxy)-3-piperazin-1-yl-propan-2-ol
  • 1-(4-Chloro-phenoxy)-3-piperazin-1-yl-propan-2-ol
  • 1-(4-Nitro-phenoxy)-3-piperazin-1-yl-propan-2-ol

Uniqueness

1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

1-(4-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-18-13-2-4-14(5-3-13)19-11-12(17)10-16-8-6-15-7-9-16/h2-5,12,15,17H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHBUGASUBABIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN2CCNCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the procedure of part A of Example 1, 9.56 g of piperazine is allowed to react with 10 g of p-methoxyphenyl glycidyl ether to obtain 7.5 g of N-[3-(4-methoxyphenoxy)-2-hydroxypropyl]-piperazine.
Quantity
9.56 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

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